molecular formula C20H22ClN3O2 B279547 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

货号: B279547
分子量: 371.9 g/mol
InChI 键: SEBJRDZWNZYWCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2005 by researchers at Millennium Pharmaceuticals, Inc. MLN8054 has shown promising results in preclinical studies and is currently being investigated in clinical trials.

作用机制

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its substrates and disrupts the normal progression of the cell cycle. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on cancer cells, including inhibition of cell growth, induction of apoptosis, and disruption of the cell cycle. In addition, this compound has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One advantage of 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its specificity for Aurora A kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. In addition, this compound may have limited efficacy in certain types of cancer, which may require the development of alternative therapies.

未来方向

There are several future directions for research on 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, including the development of combination therapies that target multiple pathways involved in cancer growth and progression. In addition, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the development of alternative Aurora A kinase inhibitors may provide additional options for cancer therapy.

合成方法

The synthesis of 2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base. This intermediate product is then reacted with a reducing agent to yield the final product, this compound. The synthesis of this compound has been described in detail in a publication by researchers at Millennium Pharmaceuticals, Inc.

科学研究应用

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use in cancer treatment, specifically in the treatment of solid tumors. The compound has been shown to inhibit the activity of a protein called Aurora A kinase, which is involved in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

属性

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC 名称

2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)16-9-7-15(8-10-16)22-20(26)17-5-3-4-6-18(17)21/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI 键

SEBJRDZWNZYWCY-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

规范 SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。